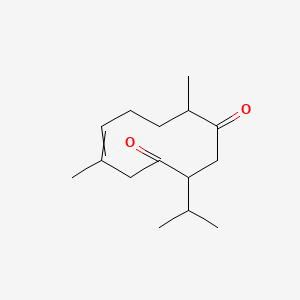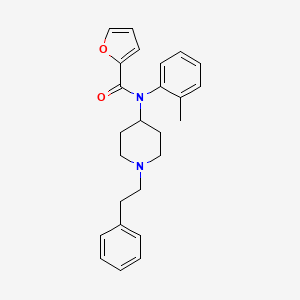
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ortho-Methyl Furanyl fentanyl is a novel synthetic opioid that bears structural resemblance to fentanyl. It is a potent mu-opioid receptor agonist, similar in potency to fentanyl, and has been detected in toxicology cases. This compound is part of the broader class of fentanyl analogues, which have been developed for various research and forensic applications .
Métodos De Preparación
The synthesis of ortho-Methyl Furanyl fentanyl involves several steps, starting with the preparation of the precursor, ortho-methyl 4-ANPP. This precursor is then reacted with furanyl carboxylic acid under specific conditions to yield the final product. The reaction typically requires the use of reagents such as anhydrous solvents and catalysts to facilitate the process. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Análisis De Reacciones Químicas
ortho-Methyl Furanyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring or the furanyl group, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions may target the carbonyl group in the furanyl carboxamide moiety.
Substitution: Substitution reactions can occur at the aromatic rings, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
ortho-Methyl Furanyl fentanyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: Studies on its interaction with mu-opioid receptors help in understanding the pharmacodynamics and pharmacokinetics of synthetic opioids.
Medicine: Research on its potency and effects contributes to the development of new analgesics and treatments for opioid addiction.
Industry: It is utilized in forensic toxicology to identify and analyze novel synthetic opioids in biological specimens
Mecanismo De Acción
ortho-Methyl Furanyl fentanyl exerts its effects by binding to mu-opioid receptors, which are G-protein-coupled receptors. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neurotransmitter release and modulation of pain signals. The molecular targets involved include the mu-opioid receptor and associated signaling pathways .
Comparación Con Compuestos Similares
ortho-Methyl Furanyl fentanyl is unique among fentanyl analogues due to the presence of the ortho-methyl group on the phenyl ring and the furanyl group. Similar compounds include:
- para-Methyl Furanyl fentanyl
- meta-Methyl Furanyl fentanyl
- Furanylfentanyl
- Methoxyacetylfentanyl These compounds share structural similarities but differ in the position of the substituents and their pharmacological profiles. ortho-Methyl Furanyl fentanyl’s unique structure contributes to its specific binding affinity and potency .
Propiedades
Número CAS |
2309383-07-9 |
|---|---|
Fórmula molecular |
C25H28N2O2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H28N2O2/c1-20-8-5-6-11-23(20)27(25(28)24-12-7-19-29-24)22-14-17-26(18-15-22)16-13-21-9-3-2-4-10-21/h2-12,19,22H,13-18H2,1H3 |
Clave InChI |
BFKNHOZXFOQILA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



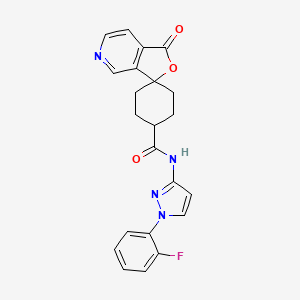
![(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)a 3a,3b,6,6,9aapentamethyla1a[(2R)a2,6,6a trimethyloxana2ayl]ahexadecahydroa1Ha cyclopenta[a]phenanthrenea5,7,11atriol](/img/structure/B10779515.png)
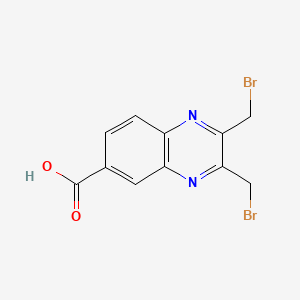
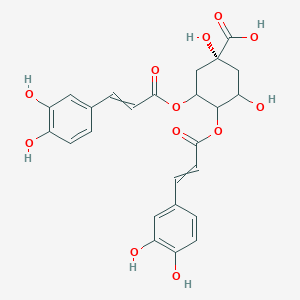
![acetic acid;N-[(11S,18S,20R,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10779531.png)
![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)
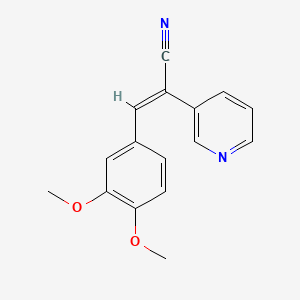
![(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779553.png)
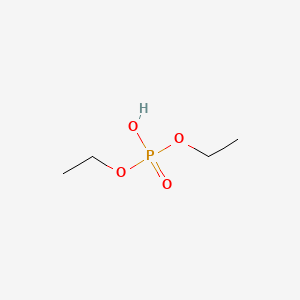
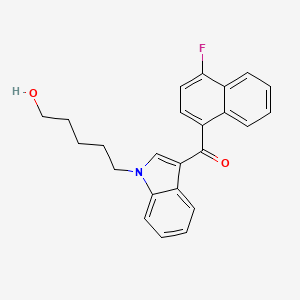
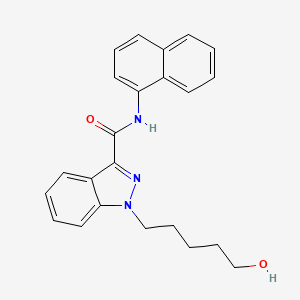

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
